molecular formula C13H13NO2S B2986492 N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide CAS No. 1235006-33-3

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2986492
CAS No.: 1235006-33-3
M. Wt: 247.31
InChI Key: QIMNUISPHNORSR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. The cyclopropyl group is often employed to enhance metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMNUISPHNORSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene or furan derivatives.

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and furan rings can participate in π-π interactions and hydrogen bonding, facilitating the binding process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between the target compound and analogs lie in substituent groups and heterocyclic systems. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Structural Features
N-Cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide Furan-2-carboxamide Cyclopropyl, thiophen-3-ylmethyl ~290 (estimated) Bicyclic substituents; thiophene-furan hybrid
N-(2-Nitrophenyl)thiophene-2-carboxamide (I) Thiophene-2-carboxamide 2-Nitrophenyl 262.28 Dihedral angle: 13.53° (benzene-thiophene)
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Furan-2-carboxamide 2-Nitrophenyl 246.21 Dihedral angle: 9.71° (benzene-furan)
N-(4-(3-Bromophenyl)pyridin-2-yl)furan-2-carboxamide (1) Furan-2-carboxamide 3-Bromophenyl-pyridine 410.23 Pyridine-furan hybrid; bromine substituent
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide Fluoro, dimethylamine 235.24 Benzofuran core; fluorinated substituent

*Molecular weights calculated from structural formulas.

Key Observations:
  • Dihedral Angles: The dihedral angle between aromatic rings in carboxamides influences molecular conformation and packing.
  • Substituent Effects: The target compound’s cyclopropyl group may reduce toxicity compared to nitro groups in compound I, which are associated with genotoxicity . Thiophene’s sulfur atom may enhance lipophilicity relative to furan analogs.

Intermolecular Interactions and Crystal Packing

  • Compound I : Exhibits weak C–H⋯O/S interactions and S(6) ring motifs in crystal packing, influencing solubility .

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a cyclopropyl group, a thiophene moiety, and a furan-2-carboxamide framework. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

Structural Feature Description
Cyclopropyl groupContributes to the compound's rigidity and potential binding affinity.
Thiophene moietyEnhances electron delocalization and may influence biological interactions.
Furan-2-carboxamideProvides a functional group for potential hydrogen bonding with target proteins.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary data suggest that this compound may inhibit specific cancer signaling pathways by interacting with proteins involved in cell proliferation and survival. Molecular docking studies indicate effective binding to targets associated with cancer progression, particularly through modulation of the NF-kB signaling pathway .
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory responses in endothelial cells by blocking the induction of pro-inflammatory cytokines. This suggests its applicability in treating conditions characterized by excessive inflammation, such as atherosclerosis .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of IKK-2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory genes, providing a mechanism for its anti-inflammatory effects .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates in cancer-bearing mice, supporting its potential as an anticancer agent.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This suggests a promising safety profile for further clinical development .

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